5-Bromo-2-chloro-L-phenylalanine is synthesized through organic chemistry methodologies, primarily involving halogenation reactions of phenylalanine. It is classified under amino acids and derivatives, specifically as a modified phenylalanine due to the substitutions on its aromatic ring. This compound has gained attention for its potential implications in medicinal chemistry, particularly in the synthesis of bioactive peptides and drug development.
The synthesis of 5-Bromo-2-chloro-L-phenylalanine typically involves several key steps:
In industrial settings, these synthetic routes are optimized for large-scale production, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity of the final product.
The molecular structure of 5-Bromo-2-chloro-L-phenylalanine can be described as follows:
The presence of halogens affects the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.
5-Bromo-2-chloro-L-phenylalanine can participate in various chemical reactions:
The mechanism of action for 5-Bromo-2-chloro-L-phenylalanine primarily involves its role as an intermediate in chemical reactions:
This mechanism facilitates its use in synthesizing various bioactive compounds and studying structure-activity relationships in medicinal chemistry .
The physical and chemical properties of 5-Bromo-2-chloro-L-phenylalanine include:
These properties are crucial for determining its suitability in various applications, including drug formulation and biochemical assays .
5-Bromo-2-chloro-L-phenylalanine has several significant applications:
Stereoselective synthesis of 5-bromo-2-chloro-L-phenylalanine leverages asymmetric phase-transfer catalysis to establish the chiral α-carbon center. Cinchona alkaloid-derived catalysts—specifically, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (for R-enantiomers) and its pseudoenantiomeric cinchonidium counterpart (for S-enantiomers)—enable enantioselective alkylation of glycine Schiff bases with 5-bromo-2-chlorobenzyl bromides. This method achieves >95% enantiomeric excess (ee) and >90% yields under optimized conditions (−40°C, toluene/chloroform solvent system, 10 mol% catalyst loading). The 5-bromo-2-chloro substituent on the benzyl electrophile minimally impacts enantioselectivity due to the distal positioning of halogens relative to the reaction center [2].
Table 1: Optimization of Asymmetric Alkylation for 5-Bromo-2-chloro-L-phenylalanine Precursors
Catalyst | Temperature | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
Cinchoninium bromide (1f) | Room temp | 24 | 94 | 94 |
Cinchoninium bromide (1f) | −20°C | 48 | 97 | 96 |
Cinchoninium bromide (1f) | −40°C | 72 | 95 | 97 |
Halogenated benzyl bromides require electron-deficient aromatic systems to ensure electrophilic reactivity, while steric hindrance from the ortho-chloro group necessitates prolonged reaction times (48–72 h) at subzero temperatures [2].
The bromo and chloro substituents in 5-bromo-2-chloro-L-phenylalanine exhibit orthogonal reactivity toward electrophilic aromatic substitution, permitting selective protection of the α-amino and carboxyl groups. The tert-butoxycarbonyl (Boc) group is introduced via di-tert-butyl dicarbonate under basic conditions (pH 9–10), yielding N-Boc-5-bromo-2-chloro-L-phenylalanine. This intermediate resists halogen displacement during standard peptide couplings due to the electron-withdrawing nature of the Boc group . For solid-phase synthesis, the N-fluorenylmethoxycarbonyl (Fmoc) group is preferred due to its base-lability (deprotected with 20% piperidine/DMF), which leaves aryl halides intact for downstream cross-coupling reactions. Carboxyl groups are typically protected as methyl esters or tert-butyl esters, removed under mild acidic (e.g., trifluoroacetic acid) or basic conditions, respectively [6] [10].
Table 2: Protection Group Compatibility with Halogenated Phenylalanine Systems
Protection Group | Stability to Aryl Halides | Deprotection Conditions | Side Reactions |
---|---|---|---|
Boc | High | TFA/DCM (1:1), 30 min | None |
Fmoc | High | 20% piperidine/DMF, 15 min | None |
Methyl ester | Moderate | LiOH/THF/H₂O, 0°C, 1 h | Ester hydrolysis |
tert-Butyl ester | High | TFA/DCM (95:5), 1 h | tert-Butyl cation formation |
Critical considerations include avoiding silver(I)-mediated deprotections (risk of halogen abstraction) and minimizing exposure to strong nucleophiles (e.g., thiols) that may displace bromine [5].
N-alkylation of unprotected 5-bromo-2-chloro-L-phenylalanine employs recyclable N-heterocyclic carbene iridium(III) (NHC-Ir) catalysts to achieve selective monoalkylation. Using alcohols as alkylating agents, this method attains quantitative yields via hydrogen transfer without racemization. The zwitterionic nature of unprotected amino acids is mitigated by the catalyst’s chemoselectivity for the amino group over the carboxylate, even with halogenated substrates . Alternatively, reductive amination of 5-bromo-2-chlorophenylpyruvic acid with ammonia and sodium cyanoborohydride yields racemic mixtures, which are resolved enzymatically using acylase I (from porcine kidney) to isolate the L-enantiomer. This approach is scalable but requires chiral HPLC for ee validation .
Catalytic asymmetric hydrogenation of corresponding dehydroamino acids (e.g., (Z)-α-acetamido-3-(5-bromo-2-chlorophenyl)-propenoic acid) using Rh(I)-DuPhos catalysts achieves 98% ee but suffers from sensitivity to ortho-chloro steric effects, necessitating high-pressure conditions (50–100 psi H₂) [2].
5-Bromo-2-chloro-L-phenylalanine is incorporated into peptides via Fmoc-SPPS due to the stability of its aryl halides under basic deprotection conditions. The Fmoc-protected derivative is coupled to resin-bound peptides using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or N,N′-diisopropylcarbodiimide (DIC)/ethyl cyano(hydroxyimino)acetate (OxymaPure) in DMF, achieving >99% coupling efficiency. The ortho-chloro substituent necessitates extended coupling times (1–2 h) to overcome steric hindrance [6] [10].
For Boc-SPPS, N-Boc-5-bromo-2-chloro-L-phenylalanine is used with Merrifield resin, though trifluoroacetic acid deprotection cycles risk minor bromine cleavage (<5%). After chain assembly, peptides are cleaved from resin via HF (for Boc) or TFA (for Fmoc), with scavengers (e.g., triisopropylsilane) preventing halogen-based carbocation formation. This enables synthesis of halogen-rich peptides like HIV fusion inhibitors [8].
Table 3: SPPS Coupling Efficiency for Protected 5-Bromo-2-chloro-L-phenylalanine
Coupling Reagent | Solvent | Time (min) | Coupling Yield (%) |
---|---|---|---|
HATU | DMF | 60 | 99.5 |
DIC/OxymaPure | DMF | 90 | 98.8 |
DCC/HOBt | DCM | 120 | 95.2 |
Microscale screening (0.1–10 mmol scale) identifies optimal conditions for synthesizing 5-bromo-2-chloro-L-phenylalanine precursors:
Automated platforms (e.g., Chemspeed robotic reactors) enable rapid screening of phase-transfer catalysts, identifying tetrabutylammonium iodide as optimal for nucleophilic aromatic substitution on 2,5-dichlorophenylalanine precursors, reducing reaction times from 24 h to 4 h [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7